molecular formula C19H15NO4 B2653601 3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde CAS No. 406928-02-7

3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde

Cat. No.: B2653601
CAS No.: 406928-02-7
M. Wt: 321.332
InChI Key: WZPKVMPARDSAOA-UHFFFAOYSA-N
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Description

3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde is a compound belonging to the spiropyran family, known for its photochromic properties. This compound exhibits a unique ability to change color upon exposure to light, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde involves the reaction of 3,6’-dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene] with formylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde has several scientific research applications:

Mechanism of Action

The photochromic behavior of 3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde is due to the reversible transformation between its spiropyran form and the merocyanine form upon exposure to light. This transformation involves the breaking and forming of bonds within the molecule, leading to a change in its electronic structure and, consequently, its color .

Comparison with Similar Compounds

Similar Compounds

  • 3,6’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-8’-carbaldehyde
  • 1,3,3-Trimethyl-5’-hydroxy-6’-formyl-indoline-spiro[2,2’-chromene]

Uniqueness

3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct photochromic properties. The presence of the formyl group at position 6’ allows for further functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

3,8'-dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-12-9-13(11-21)10-14-7-8-19(24-17(12)14)20(2)18(22)15-5-3-4-6-16(15)23-19/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPKVMPARDSAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC3(C=C2)N(C(=O)C4=CC=CC=C4O3)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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